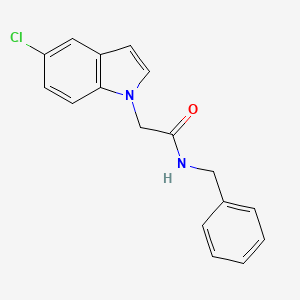

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C17H15ClN2O |

|---|---|

Molecular Weight |

298.8 g/mol |

IUPAC Name |

N-benzyl-2-(5-chloroindol-1-yl)acetamide |

InChI |

InChI=1S/C17H15ClN2O/c18-15-6-7-16-14(10-15)8-9-20(16)12-17(21)19-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,21) |

InChI Key |

AUDBLFMFOQRFIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorine Substitution

- N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide (CAS: 1144470-84-7) This isomer differs only in the position of the chlorine atom (4-chloro vs. 5-chloro).

Functionalized Indole Derivatives

- N-Benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (Compound 3h) This compound adds a 4-chlorobenzoyl group at the indole 1-position, a methoxy group at the 5-position, and a methyl group at the 2-position. These modifications increase molecular weight (MW: ~454 g/mol vs. ~314 g/mol for the target compound) and lipophilicity (cLogP ~4.5 vs. ~3.2), which may improve membrane permeability but reduce solubility.

- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33) Replacing the benzyl group with a sulfonamide introduces strong electron-withdrawing properties. The sulfonamide group increases acidity (pKa ~6–7) and may improve water solubility.

Heterocyclic and Aromatic Substitutions

- This compound showed a low synthetic yield (8%) and a higher melting point (192–194°C), indicative of crystalline stability. However, its anticancer activity against Bcl-2/Mcl-1 targets remains unquantified .

2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide (6JU)

The bromine atom at the 5-position and a hydroxamic acid group instead of benzylamide alter redox properties and metal-binding capacity. This derivative is structurally optimized for histone deacetylase (HDAC) inhibition but lacks reported activity data .

Physicochemical and Pharmacokinetic Comparisons

Structure-Activity Relationship (SAR) Insights

- Chlorine Position : The 5-chloro substitution on indole may optimize electronic effects without steric clashes, whereas 4-chloro isomers could alter binding orientation in target proteins.

- Benzyl vs. Aromatic Groups : The benzyl group in the target compound balances lipophilicity and synthetic feasibility. Bulky substituents (e.g., naphthyl in Compound 10k ) reduce yields and complicate synthesis without clear activity benefits.

- Electron-Withdrawing Groups : Sulfonamides (Compound 33) or nitro groups (e.g., benznidazole ) improve solubility but may introduce metabolic instability or toxicity.

Biological Activity

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and virology. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Synthesis

The structure of this compound features a benzyl group attached to an acetamide moiety, along with a chloro-substituted indole ring. The synthesis typically involves:

- Formation of the Indole Core : Using Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone.

- Chlorination : The introduction of the chloro group at the 5-position may be achieved through electrophilic aromatic substitution.

- Benzylation : The final step involves reacting the indole derivative with benzyl chloride in the presence of a base.

Anticancer Properties

This compound has shown promising anticancer activity:

- Cytotoxicity Studies : Research indicates that indole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against colon (HT29) and lung (H460M) cancer cells.

- Mechanism of Action : The compound's anticancer effects are often attributed to the induction of apoptosis via caspase activation pathways. Studies have shown that it can activate caspase-8, leading to downstream activation of caspase-3, which is crucial for programmed cell death.

Antiviral Activity

The antiviral potential of N-benzyl derivatives has also been explored:

- SARS-CoV-2 Inhibition : A series of N-benzyl-acetamides were identified as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some compounds displaying IC50 values as low as 1.11 μM, indicating strong antiviral potential.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| N-benzylindole | Anticancer | 5.0 |

| Indole-3-acetic acid | Plant hormone | - |

| 2-(1H-Indol-3-yl)-2-oxo-acetamides | Antitumor | 10.56 |

| N-benzyl-acetamides | SARS-CoV-2 RdRp inhibitor | 1.11 |

Case Studies and Research Findings

Numerous studies have highlighted the potential clinical applications of N-benzyl derivatives:

- Antitumor Activity : A patent described a class of 2-(1H-indol-3-yl)-2-oxo-acetamides that exhibited potent antitumor activity against solid tumors, particularly colon cancer.

- Mechanistic Insights : Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells through caspase activation pathways .

- Virology Applications : Investigations into the antiviral properties revealed effectiveness against RNA viruses, suggesting further exploration for therapeutic settings in viral infections.

Q & A

Basic: What are the standard synthetic protocols for preparing N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step reactions starting from 5-chloroindole and benzyl derivatives. Key steps include:

- Amide bond formation : Coupling agents like carbodiimides (e.g., DCC) or peptide synthesis reagents facilitate acetamide linkage between the indole and benzyl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates and enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity, with characterization via ¹H/¹³C-NMR, IR, and HRMS to confirm structure .

Advanced: How can researchers optimize low yields in the synthesis of this compound?

Low yields (e.g., 6–17% in similar indole-acetamide derivatives ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst screening : Heterogeneous catalysts like nickel ferrite nanoparticles improve reaction efficiency in multi-component syntheses .

- Temperature control : Maintaining temperatures between 0–25°C during coupling steps minimizes decomposition .

- Reagent stoichiometry : Excess benzyl halide or acyl chloride (1.2–1.5 equivalents) drives reactions to completion .

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR identifies proton environments and confirms substitution patterns on the indole and benzyl groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine atoms) .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

Advanced: What biological targets or mechanisms of action are associated with this compound?

While direct studies on this compound are limited, structurally related N-benzyl acetamides exhibit:

- Kinase inhibition : Analogues like KX2-391 target Src kinase substrate-binding sites, suggesting potential anticancer activity via protein-protein interaction disruption .

- Apoptosis modulation : Pyrimidoindole cores (in similar compounds) interact with Bcl-2/Mcl-1 anti-apoptotic proteins, inducing cancer cell death .

- Receptor binding : Indole moieties may engage serotonin or adenosine receptors, warranting docking studies for specificity analysis .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Key SAR insights from analogous compounds:

- Chlorine position : 5-Chloro substitution on indole enhances metabolic stability compared to 4- or 6-chloro isomers .

- Benzyl modifications : Fluorinated benzyl groups (e.g., 2,6-difluoro) improve blood-brain barrier penetration in neuroactive compounds .

- Acetamide linker : Replacing the acetamide with sulfonamide or thioacetamide alters solubility and target affinity .

Advanced: What computational tools aid in predicting binding modes or pharmacokinetics?

- Molecular docking (AutoDock, Glide) : Models interactions with kinase domains or receptors using pyrimidoindole cores as templates .

- QSAR models : Predict logP and solubility based on substituent electronegativity and steric parameters .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Advanced: How should researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 8% vs. 17% in indole derivatives ) may stem from:

- Reagent purity : Impure starting materials (e.g., 5-chloroindole) reduce efficiency; HPLC-grade reagents are recommended .

- Reaction monitoring : TLC or LC-MS tracks intermediate formation to optimize stepwise reactions .

- Scale-up challenges : Microscale conditions (e.g., 0.1 mmol) may not translate to bulk synthesis; iterative optimization is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.